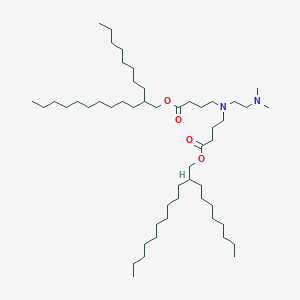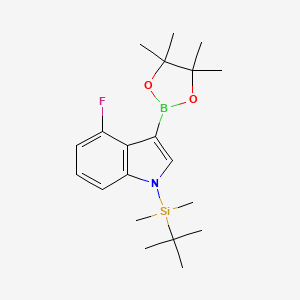![molecular formula C8H18O2S2 B13367234 1,3-Bis[(2-hydroxyethyl)thio]butane CAS No. 5335-14-8](/img/structure/B13367234.png)
1,3-Bis[(2-hydroxyethyl)thio]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(2-hydroxyethyl)thio]butane: is an organic compound with the molecular formula C8H18O2S2 It is a derivative of butane where two hydrogen atoms are replaced by 2-hydroxyethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis[(2-hydroxyethyl)thio]butane can be synthesized through a multi-step process involving the reaction of 1,3-dibromobutane with 2-mercaptoethanol . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like methanol . The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis[(2-hydroxyethyl)thio]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as .
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, moderate temperatures.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Alkyl halides: from substitution reactions
Applications De Recherche Scientifique
1,3-Bis[(2-hydroxyethyl)thio]butane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings to enhance their properties
Mécanisme D'action
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)thio]butane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can modulate enzyme activity and affect various biochemical pathways. The hydroxyl groups in the compound also contribute to its reactivity and ability to form hydrogen bonds, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
- 1,4-Bis[(2-hydroxyethyl)thio]butane
- 1,2-Bis[(2-hydroxyethyl)thio]ethane
- 1,3-Bis[(2-hydroxyethyl)thio]propane
Comparison: 1,3-Bis[(2-hydroxyethyl)thio]butane is unique due to its specific substitution pattern on the butane backbone, which imparts distinct chemical and physical properties. Compared to 1,4-Bis[(2-hydroxyethyl)thio]butane, it has different reactivity and solubility characteristics. The presence of hydroxyl groups in specific positions allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5335-14-8 |
|---|---|
Formule moléculaire |
C8H18O2S2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol |
InChI |
InChI=1S/C8H18O2S2/c1-8(12-7-4-10)2-5-11-6-3-9/h8-10H,2-7H2,1H3 |
Clé InChI |
IMUKMTAMDNNXIV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCSCCO)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)
![3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367155.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367186.png)
![Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)


![N-benzyl(5-{[benzyl(methyl)amino]methyl}-2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine](/img/structure/B13367215.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367219.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13367229.png)
![6-(1H-pyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13367235.png)
